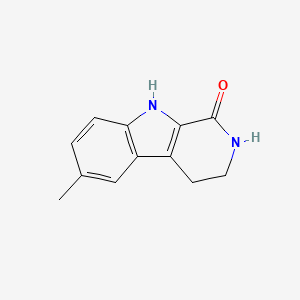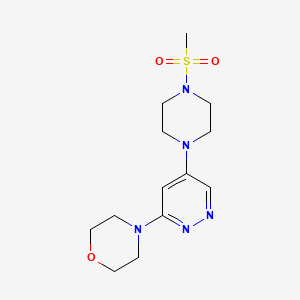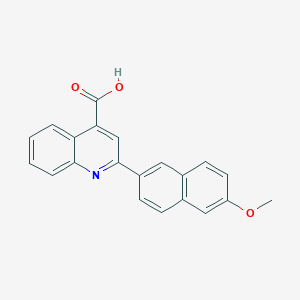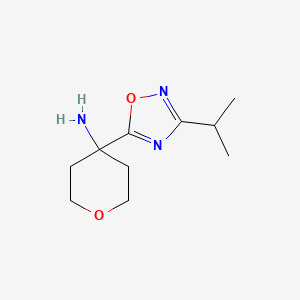![molecular formula C15H17N3OS B2647613 methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether CAS No. 338402-37-2](/img/structure/B2647613.png)
methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido [2,3- d ]pyrimidin-5-ones and pyrido [2,3- d ]pyrimidin-7-ones from 5-acetyl- N -acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido [2,3- d ]pyrimidin-5-ones or pyrido [2,3- d ]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused to a pyrimidine . The pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom . The pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Physical And Chemical Properties Analysis
The compound has a molecular weight of 198.24 . It is a solid form with a SMILES string of O=C (OC)C1=CN=C (N=C1C)SC . The InChI key is OHLGXWUCKHXDGT-UHFFFAOYSA-N .Applications De Recherche Scientifique
Nonlinear Optical Applications
The compound has been used in the growth and characterization of organic single crystals for nonlinear optical applications . The grown crystal may be used for optical switching applications .
Therapeutic Potential
The compound is a part of the pyridopyrimidine derivatives, which have shown therapeutic interest or have already been approved for use as therapeutics . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Antiviral Study
Compounds containing similar structures have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that further modification of these compounds could lead to potential antiviral therapeutics .
Synthesis of Schiff Bases
The compound can undergo a sequence of reactions to form Schiff bases . Schiff bases are formed by the condensation of a primary amine with a carbonyl compound such as an aldehyde or ketone . These Schiff bases play a significant role in elucidating the mechanism of transamination and racemisation reactions in biological systems .
Material Science Applications
The compound has been used in the synthesis of materials with unique properties, including insulation for wires, cables, ferroelectric, photonic, electro-optic components, sensors, capacitors, and optical switches .
Computational Study
The compound has been used in computational studies to understand its properties such as binding energy, density of state, HOMO, LUMO, charge density, and reactivity .
Mécanisme D'action
4-Methyl-2- (methylthio)pyrimidine is used as a reagent to prepare pyrazolopyrimidines and pyrazolotriazines, both of which display potent activity against herpes viruses . It is also used as a starting material to synthesize 4-substituted-2-aminopyrimidines (e.g. 2-amino-4-ethylpyridine), novel c-Jun N-terminal kinase (JNK) inhibitors .
Safety and Hazards
Orientations Futures
Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . The most common structures among pyridopyrimidines are derivatives of pyrido [2,3- d ]pyrimidine . Despite the long history of interest in pyrido [2,3- d ]pyrimidines, there is still a significant number of recent publications . This is primarily due to the broad spectrum of biological activity associated with these compounds . Certain compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .
Propriétés
IUPAC Name |
7-(4-methoxyphenyl)-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-13-8-9-18(14(13)17-15(16-10)20-3)11-4-6-12(19-2)7-5-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPOBCMCUAGOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2647531.png)
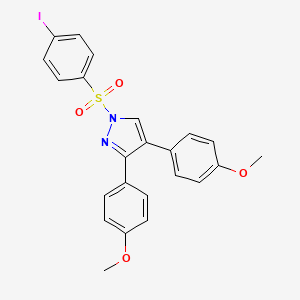
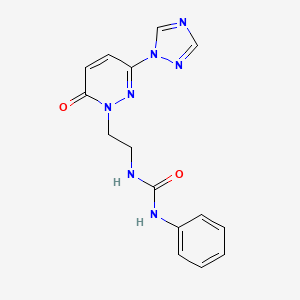
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B2647535.png)


![N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2647540.png)
![3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol](/img/structure/B2647543.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2647544.png)
